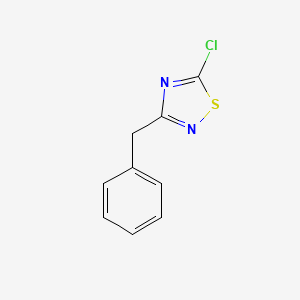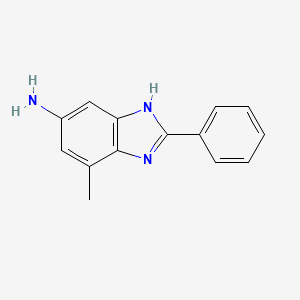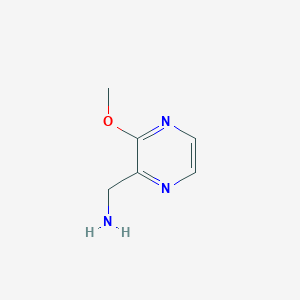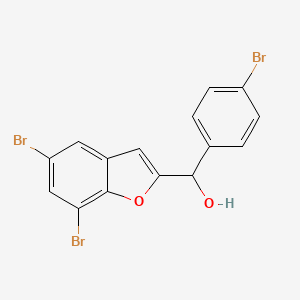
3-Benzyl-5-chloro-1,2,4-thiadiazole
Descripción general
Descripción
3-Benzyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the CAS Number: 99067-57-9 and a molecular weight of 210.69 . Its IUPAC name is this compound .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClN2S . The InChI code for this compound is 1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.69 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
- Thiadiazole compounds, including 3-Benzyl-5-chloro-1,2,4-thiadiazole derivatives, have been extensively used in heterocyclic chemistry for the synthesis of various compounds with potential applications. These syntheses often involve reactions such as Mannich base formation, esterification, hydrazinolysis, and the formation of Schiff bases, indicating the versatile nature of thiadiazoles as intermediates in organic synthesis (Sah et al., 2014).
- The structural diversity of thiadiazoles is further expanded through intermolecular cyclization and reactions like S-alkylation and aminomethylation. These processes lead to the formation of various substituted triazoles and thiadiazoles, showcasing the role of thiadiazoles in the construction of complex heterocyclic systems (Hovsepyan et al., 2014).
Metal Complex Formation and Material Applications
- This compound and its derivatives have found use in the formation of metal complexes, which are studied for their structural, vibrational, thermal, and magnetic properties. These complexes are synthesized with various metals such as Co(II), Cu(II), Zn(II), and Hg(II), and their detailed structural analysis is performed using techniques like X-ray diffraction and FTIR spectroscopy. Such studies are essential for understanding the interaction of thiadiazole derivatives with metals and their potential applications in material science and catalysis (Camí et al., 2005).
Semiconductor and Organic Electronics
- In the realm of organic electronics, thiadiazole derivatives, specifically benzo[d][1,2,3]thiadiazoles, have been implemented as key components in the synthesis of semiconducting polymers. These polymers exhibit significant potential in applications such as transistors, solar cells, photodetectors, and thermoelectrics. The research highlights the importance of structural isomers of thiadiazoles in tuning the electronic and optoelectronic properties of semiconducting materials (Chen et al., 2016).
Safety and Hazards
3-Benzyl-5-chloro-1,2,4-thiadiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mecanismo De Acción
Target of Action
It’s worth noting that thiazole derivatives, which include 3-benzyl-5-chloro-1,2,4-thiadiazole, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact strongly with biological targets due to their mesoionic nature, which allows them to cross cellular membranes .
Biochemical Pathways
It’s known that thiazole derivatives can interfere with various biological pathways, including those associated with bacterial virulence .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exert a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The mesoionic nature of thiazole derivatives, which allows them to cross cellular membranes, could potentially be influenced by the cellular environment .
Análisis Bioquímico
Cellular Effects
Some studies suggest that thiadiazole derivatives can have significant effects on various types of cells and cellular processes . For instance, some thiadiazole derivatives have shown anti-Helicobacter pylori activity
Dosage Effects in Animal Models
The effects of 3-Benzyl-5-chloro-1,2,4-thiadiazole at different dosages in animal models have not been extensively studied. Some thiadiazole derivatives have shown promising activities against cancer cells
Propiedades
IUPAC Name |
3-benzyl-5-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGFKQSEHPLELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)


![2-[3-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2837767.png)
![Benzo[d]thiazol-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2837768.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)



